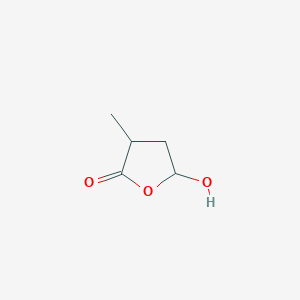

5-Hydroxy-3-methyloxolan-2-one

Description

Properties

CAS No. |

3494-93-7 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

5-hydroxy-3-methyloxolan-2-one |

InChI |

InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3 |

InChI Key |

ATFSUVUJMKALFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OC1=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the oxidation of related precursor compounds that contain suitable hydroxyl and methyl functionalities on a tetrahydrofuran (oxolane) skeleton. The key transformation is the formation of the lactone ring through intramolecular esterification or oxidative cyclization.

Oxidative Cyclization of Hydroxyaldehydes or Hydroxyacids

One common approach is the oxidation of 3-methyl-1,4-butanediol or related hydroxyaldehydes to form the lactone ring. Controlled oxidation conditions allow the formation of the 5-hydroxy group and the lactone ring simultaneously.

- Reagents: Mild oxidizing agents such as pyridinium chlorochromate (PCC), TEMPO-based oxidants, or catalytic metal oxidants.

- Solvents: Commonly used solvents include dichloromethane, acetonitrile, or ethyl acetate.

- Temperature: Typically maintained at ambient to moderate temperatures (0-40 °C) to avoid over-oxidation.

- Reaction Time: Varies from 1 to 24 hours depending on the oxidant and substrate concentration.

This method requires careful control of reaction parameters to optimize yield and purity.

Lactonization via Acid-Catalyzed Cyclization

An alternative method involves acid-catalyzed intramolecular esterification of 5-hydroxy-3-methylpentanoic acid derivatives:

- Catalysts: Strong acids such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids.

- Conditions: Heating under reflux in solvents like toluene or xylene with azeotropic removal of water to drive the cyclization equilibrium toward lactone formation.

- Advantages: This method often provides high selectivity for the lactone ring closure.

Enzymatic Synthesis

Biocatalytic methods using lactonase or esterase enzymes have been explored for selective lactone formation under mild conditions:

- Enzymes: Purified or whole-cell biocatalysts.

- Conditions: Aqueous buffers at physiological pH and temperature.

- Benefits: High stereoselectivity and environmentally benign process.

However, detailed protocols for enzymatic synthesis of this specific compound are limited in the literature.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Oxidative Cyclization | PCC, TEMPO, metal catalysts; DCM solvent; 0-40 °C | Direct lactone formation; moderate conditions | Requires careful oxidation control; potential over-oxidation |

| Acid-Catalyzed Lactonization | Sulfuric acid, p-toluenesulfonic acid; reflux; azeotropic water removal | High selectivity; scalable | Harsh acidic conditions; possible side reactions |

| Enzymatic Synthesis | Lactonase/esterase enzymes; aqueous buffer; mild temperature | High stereoselectivity; green chemistry | Limited availability; lower yields reported |

Analytical and Purification Techniques

Following synthesis, purification of this compound generally involves:

- Extraction: Organic solvent extraction (ethyl acetate, dichloromethane).

- Drying: Over anhydrous sodium sulfate.

- Chromatography: Column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Research and Development Notes

- The compound is relatively underexplored, with limited detailed synthetic protocols publicly available.

- Optimization of reaction parameters such as oxidant concentration, temperature, and solvent choice is crucial for maximizing yield and purity.

- Potential exists for further development of enzymatic and green chemistry approaches.

- Structural analogs and derivatives may be synthesized using similar methods for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methyloxolan-2-one.

Reduction: The compound can be reduced to form 5-hydroxy-3-methyloxolane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

Oxidation: 3-Methyloxolan-2-one.

Reduction: 5-Hydroxy-3-methyloxolane.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

5-Hydroxy-3-methyloxolan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, such as enzyme inhibition or activation, depending on the context .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular parameters of 5-Hydroxy-3-methyloxolan-2-one and related lactones:

*Values inferred from analogs (e.g., 5-hydroxy-3,3-dimethyloxolan-2-one).

Reactivity and Functional Group Influence

- Hydroxyl Group Impact: The 5-hydroxy substituent in this compound distinguishes it from non-hydroxylated analogs.

- Alkyl Chain Effects : Compounds with longer alkyl chains (e.g., 5-hexyl-5-methyloxolan-2-one) exhibit higher hydrophobicity (logP ~2.5), making them suitable for lipid-based applications. In contrast, the ethyl group in 5-ethyl-3-methyloxolan-2-one balances moderate lipophilicity (logP ~1.1) with synthetic versatility .

- Unsaturation and Stereochemistry : The (E)-hex-3-enyl group in 5-[(E)-hex-3-enyl]oxolan-2-one introduces stereochemical complexity and reactivity, such as susceptibility to oxidation or Diels-Alder reactions .

Biological Activity

5-Hydroxy-3-methyloxolan-2-one, also known as a lactone derivative, is a cyclic ester that has garnered attention in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activities. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈O₃

- CAS Number : 3494-93-7

This compound belongs to the class of lactones, which are known for their diverse chemical reactivity and biological properties. The hydroxyl group at the 5-position is significant for its interaction with biological targets.

This compound has been studied for its interaction with various biological pathways. Its mechanism of action primarily involves:

- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific enzymes involved in metabolic processes.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : Research has indicated that it possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, potentially beneficial in neurodegenerative disease models.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in low micromolar range. |

| Study B | Antimicrobial Activity | Showed inhibition of bacterial growth (E. coli and S. aureus) at concentrations of 50 µg/mL. |

| Study C | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar lactone derivatives can be insightful:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Methyloxolan-2-one | C₅H₈O₂ | Moderate antimicrobial activity |

| γ-Valerolactone | C₅H₈O₂ | Used in industrial applications; limited biological studies |

| Butyrolactone | C₄H₆O₂ | Known for sedative effects; less cytotoxicity |

Q & A

Basic: What synthetic strategies are effective for optimizing the yield of 5-Hydroxy-3-methyloxolan-2-one in lactonization reactions?

Methodological Answer:

Lactonization of hydroxy acids or ester precursors is a common approach. For example, cyclization under acidic or enzymatic catalysis can be explored. Adjust reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., toluene vs. THF), and catalyst type (e.g., p-toluenesulfonic acid or lipases). Monitor reaction progress via TLC or HPLC to identify optimal quenching times. A study on structurally related furanones used microwave-assisted synthesis to enhance reaction efficiency, suggesting alternative energy inputs for improved yields .

Basic: Which spectroscopic techniques are prioritized for unambiguous structural characterization of this compound?

Methodological Answer:

Combine NMR (¹H, ¹³C, and DEPT for stereochemistry), IR (to confirm lactone C=O stretch ~1750 cm⁻¹), and HRMS (for molecular formula validation). For stereochemical assignments, use NOESY or ROESY experiments to analyze spatial proximity of protons. X-ray crystallography is definitive but requires high-purity crystals. AI-assisted spectral interpretation tools, as described in automated structure elucidation systems, can resolve ambiguities by cross-referencing databases .

Advanced: How can computational modeling resolve stereochemical uncertainties in this compound’s reaction pathways?

Methodological Answer:

Employ density functional theory (DFT) to calculate transition-state energies and predict stereochemical outcomes. Compare computed NMR chemical shifts (via programs like Gaussian or ORCA) with experimental data to validate configurations. Molecular dynamics simulations can model solvent effects on ring-closure kinetics. For example, AI-driven platforms integrate quantum mechanics and machine learning to predict regioselectivity in lactone formation, reducing experimental trial-and-error .

Advanced: How should researchers address contradictory reactivity data in solvent-dependent studies of this compound?

Methodological Answer:

Design a systematic solvent matrix (polar aprotic, polar protic, non-polar) to isolate solvent effects. Use kinetic experiments (e.g., UV-Vis monitoring) to quantify reaction rates. Statistical tools like ANOVA can identify significant variables. For example, a study on similar oxolanes found that protic solvents stabilize intermediates via hydrogen bonding, while aprotic solvents favor faster cyclization. Replicate experiments under controlled humidity/temperature to minimize confounding factors .

Advanced: What protocols ensure safe handling and storage of this compound given its potential reactivity?

Methodological Answer:

- Handling: Use nitrile gloves (tested per EN 374 standards) and sealed goggles to prevent ocular exposure. Avoid inhalation by working in fume hoods with ≥0.5 m/s airflow .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Monitor for discoloration or precipitate formation as degradation indicators.

- Spills: Neutralize with sodium bicarbonate and adsorb using silica gel. Avoid aqueous washouts to prevent environmental release .

Basic: How to design stability studies for this compound under varying pH conditions?

Methodological Answer:

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products. Use Arrhenius plots to extrapolate shelf-life. For acidic/basic conditions, LC-MS can identify hydrolysis products (e.g., ring-opened hydroxy acids). Reference ICH Q1A guidelines for accelerated stability testing protocols .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., thioureas) to enhance regioselectivity.

- Protection/Deprotection: Temporarily protect the hydroxyl group with acetyl or TBS groups to prevent side reactions.

- In situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust conditions dynamically. A study on furanones reduced dimerization by 70% via low-temperature (–20°C) reactions .

Basic: How to validate the purity of this compound for pharmacological assays?

Methodological Answer:

Perform HPLC-DAD (diode array detection) with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity. Use chiral columns if enantiomeric purity is critical. Validate against certified reference standards. For trace impurities, couple with HRMS/MS for structural identification. Cross-validate with ¹H NMR integration ratios for quantitative assessment .

Advanced: What metabolomics approaches identify biological targets of this compound?

Methodological Answer:

- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.

- Untargeted Metabolomics: Treat cell cultures and analyze via UPLC-QTOF-MS. Use pathway enrichment tools (e.g., MetaboAnalyst) to map altered metabolic pathways.

- Molecular Docking: Screen against protein databases (e.g., PDB) to predict interactions with enzymes like esterases or kinases. Validate with enzymatic inhibition assays .

Advanced: How to reconcile conflicting bioactivity data across cell lines for this compound?

Methodological Answer:

- Dose-Response Curves: Test a wide concentration range (nM–mM) to identify IC₅₀ variability.

- Cell-Specific Factors: Assess membrane permeability (via PAMPA assays) and metabolizing enzyme expression (e.g., CYP450) in each line.

- Omics Integration: Perform transcriptomics to correlate bioactivity with gene expression profiles. For instance, resistance in certain lines may link to efflux pump upregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.